
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C6H16Cl2N2 . It is also known as "(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . In this reaction, salicylaldehyde was added to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid in 1,4-dioxane at reflux and stirred for 24 hours in a nitrogen atmosphere .
Molecular Structure Analysis
The molecular structure of “(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride” can be represented by the SMILES string NCC1N(C)CCC1.[H]Cl.[H]Cl . The InChI code for this compound is 1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists often exploit its five-membered pyrrolidine ring to create drug candidates. Key aspects include:
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Researchers have functionalized the pyrrolidine nitrogen by introducing aromatic rings. These compounds were tested as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair . The pyrrolidine ring modification plays a crucial role in their selectivity.
Organic Synthesis and Chemical Reactions
The compound’s structure allows for diverse synthetic strategies:
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRIKWUFZJOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)
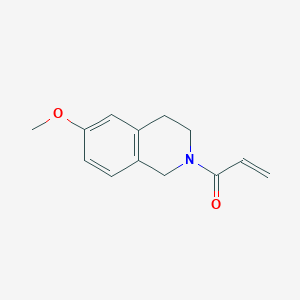
![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
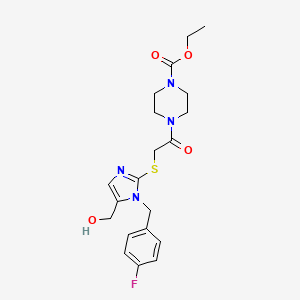
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
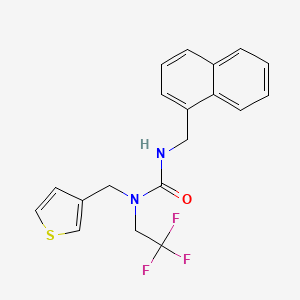
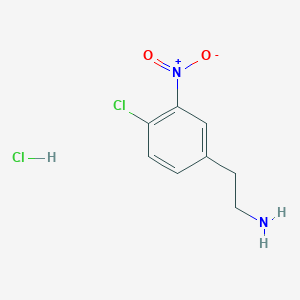

![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
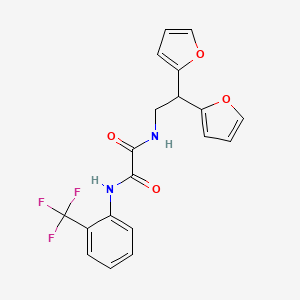
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)